Magnesium mono-p-nitrobenzyl malonate

Crystal engineering Process chemistry Pharmaceutical intermediates

Magnesium mono-p-nitrobenzyl malonate (CAS 83972-01-4) is a magnesium coordination complex of malonic acid mono-p-nitrobenzyl ester, with the molecular formula C₂₀H₁₆MgN₂O₁₂ and a molecular weight of 500.65 g/mol. This compound serves as a critical intermediate in the synthesis of β-lactam antibiotics, particularly as a protected malonate building block for carbapenem and penicillin-class active pharmaceutical ingredients.

Molecular Formula C20H16MgN2O12
Molecular Weight 500.7 g/mol
CAS No. 83972-01-4
Cat. No. B1367462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium mono-p-nitrobenzyl malonate
CAS83972-01-4
Molecular FormulaC20H16MgN2O12
Molecular Weight500.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC(=O)CC(=O)[O-])[N+](=O)[O-].C1=CC(=CC=C1COC(=O)CC(=O)[O-])[N+](=O)[O-].[Mg+2]
InChIInChI=1S/2C10H9NO6.Mg/c2*12-9(13)5-10(14)17-6-7-1-3-8(4-2-7)11(15)16;/h2*1-4H,5-6H2,(H,12,13);/q;;+2/p-2
InChIKeyWAFDWKYNSTVECG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magnesium Mono-p-Nitrobenzyl Malonate CAS 83972-01-4: Pharmaceutical Intermediate Specifications and Procurement Baseline


Magnesium mono-p-nitrobenzyl malonate (CAS 83972-01-4) is a magnesium coordination complex of malonic acid mono-p-nitrobenzyl ester, with the molecular formula C₂₀H₁₆MgN₂O₁₂ and a molecular weight of 500.65 g/mol [1]. This compound serves as a critical intermediate in the synthesis of β-lactam antibiotics, particularly as a protected malonate building block for carbapenem and penicillin-class active pharmaceutical ingredients [2]. The p-nitrobenzyl (PNB) moiety functions as a carboxyl protecting group that can be selectively removed via hydrogenolysis or chemical reduction under mild conditions, enabling regioselective transformations in complex synthetic sequences [3]. The compound exists in multiple crystalline modifications, with the β-type crystal being the preferred form for pharmaceutical manufacturing due to its superior purity profile and improved processability [4].

Why Generic Magnesium Mono-p-Nitrobenzyl Malonate Substitution Fails: Crystal Form and Purity Limitations


Substitution of magnesium mono-p-nitrobenzyl malonate with alternative malonate salts or different crystalline modifications without rigorous qualification introduces significant risk to downstream pharmaceutical synthesis. The compound cannot be obtained by simply adding magnesium hydroxide to mono-p-nitrobenzyl malonate, necessitating specific synthetic routes that yield either α-type or β-type crystal modifications with markedly different purity profiles [1]. The α-type crystal, produced via the conventional magnesium ethoxide route in tetrahydrofuran and ethyl ether, is prone to contamination with by-produced ethyl p-nitrobenzyl malonate, which complicates purification and can propagate impurities into final antibiotic products [2]. Additionally, the p-nitrobenzyl ester moiety provides chemoselective deprotection capability that is not universally shared by other carboxyl protecting groups; during zinc-mediated deprotection in THF-phosphate buffer (pH 6), the PNB group is selectively cleaved while diphenylmethyl and benzyloxycarbonyl groups remain intact [3]. These crystal form-dependent purity variations and protecting group-specific reactivity characteristics mean that generic substitution without specification of crystal modification and impurity profile can compromise both synthetic yield and final product quality.

Magnesium Mono-p-Nitrobenzyl Malonate 83972-01-4: Quantitative Differentiation Evidence for Procurement Decisions


β-Type Crystal Modification Yields Higher Purity than α-Type Crystal via Distinct XRD Signature

The β-type crystal modification of magnesium mono-p-nitrobenzyl malonate exhibits a higher purity profile compared to the known α-type crystal modification. The two forms are distinguished by their X-ray diffraction patterns: β-type shows strong peaks at 2θ angles of 4.5°, 8.9°, and 13.3° (Cu-Kα radiation, ±0.5° tolerance), while α-type shows strong peaks at 5.6° and 16.3° [1]. The α-type crystal, obtained via the conventional magnesium ethoxide method in tetrahydrofuran and ethyl ether, is liable to contain impurities such as by-produced ethyl p-nitrobenzyl malonate, making purification difficult [2].

Crystal engineering Process chemistry Pharmaceutical intermediates

β-Type Crystal Production Method Avoids Expensive Reagents and Special Solvents Required for α-Type Synthesis

The synthesis route for β-type magnesium mono-p-nitrobenzyl malonate offers significant manufacturing advantages over the conventional α-type method. The β-type process reacts a water-soluble magnesium salt with an alkali metal salt or ammonium salt of mono-p-nitrobenzyl malonate in aqueous media, eliminating the need for organic solvents and expensive reagents [1]. In contrast, the conventional α-type method requires reacting mono-p-nitrobenzyl malonate with expensive magnesium ethoxide in tetrahydrofuran, followed by ethyl ether addition [2]. The β-type process diminishes the possibility of containing impurities and does not require an organic solvent or other expensive reagents [3].

Process economics Green chemistry Industrial manufacturing

CN103483202A Method Achieves ≥95% Intermediate Purity and ≥80% Overall Yield for Industrial-Scale Production

The preparation method disclosed in CN103483202A provides quantifiable performance metrics for the synthesis of magnesium mono-p-nitrobenzyl malonate. This process achieves an intermediate monoester (mono-p-nitrobenzyl malonate) purity of ≥95% and an overall yield of magnesium mono-p-nitrobenzyl malonate of ≥80% [1]. The method employs a crystal transformation step at 60–80°C to convert the reaction product to the desired crystalline form, followed by reaction with magnesium chloride in aqueous medium and recrystallization [2]. The process is characterized by readily available raw materials, mild reaction conditions, simple operation, few by-products, and low production cost, making it suitable for large-scale industrial production [3].

Process optimization Yield improvement Industrial scale-up

p-Nitrobenzyl Ester Enables Chemoselective Deprotection with Diphenylmethyl and Benzyloxycarbonyl Group Orthogonality

The p-nitrobenzyl (PNB) ester moiety of magnesium mono-p-nitrobenzyl malonate provides chemoselective deprotection capability that is not available with alternative carboxyl protecting group-containing intermediates. Under treatment with zinc dust in THF-0.35 M phosphate buffer solution at pH 6, PNB esters and p-nitrobenzyloxycarbonyl amines are efficiently deprotected to yield parent carboxylic acids and amines, while olefinic bonds, S-N bonds, and diphenylmethyl- and benzyloxycarbonylamino groups remain intact under these conditions [1]. This orthogonal reactivity profile allows selective PNB removal without affecting other protecting groups present in complex synthetic intermediates, a critical requirement in multi-step carbapenem and penicillin antibiotic syntheses [2].

Protecting group strategy Chemoselectivity Carbapenem synthesis

β-Type Crystal Production Eliminates Ethyl p-Nitrobenzyl Malonate By-Product Contamination Present in α-Type Synthesis

The β-type crystal modification production method significantly reduces specific impurity formation compared to the α-type synthesis route. The conventional α-type method, which employs magnesium ethoxide in tetrahydrofuran followed by ethyl ether addition, produces a crystal that is liable to contain impurities such as by-produced ethyl p-nitrobenzyl malonate, thereby making purification difficult [1]. The β-type crystal modification, produced via reaction of a water-soluble magnesium salt with an alkali metal salt or ammonium salt of mono-p-nitrobenzyl malonate in aqueous medium, is characterized as having higher purity and diminishing the possibility of containing impurities [2].

Impurity control Pharmaceutical quality Process validation

PNB Protecting Group Enables pH-Controlled Palladium-Catalyzed Hydrogenolysis at pH 6.5–8.5 for Carbapenem Deprotection

The p-nitrobenzyl (PNB) protecting group in magnesium mono-p-nitrobenzyl malonate enables controlled deprotection via palladium-catalyzed hydrogenolysis under specific pH conditions that are critical for carbapenem antibiotic manufacturing. The process for synthesizing carbapenem antibiotics makes use of palladium-catalyzed hydrogenolysis of p-nitrobenzyl esters, with the reaction conducted at pH 6.5 to 8.5 to minimize degradation of the product [1]. This pH control window represents a defined process parameter that distinguishes PNB-based intermediates from alternative protecting group strategies. Filtration at this pH range to remove solid catalyst following the reaction can result in solutions containing elevated palladium levels, a challenge that has been addressed through the use of prereduced catalysts to achieve significantly lower levels of solubilized metal derived from the catalyst [2].

Carbapenem synthesis Deprotection chemistry Process robustness

Magnesium Mono-p-Nitrobenzyl Malonate 83972-01-4: Validated Application Scenarios for Procurement and Research Use


Carbapenem Antibiotic Intermediate Manufacturing Requiring High-Purity β-Type Crystal Specification

This scenario applies when procuring magnesium mono-p-nitrobenzyl malonate as a protected malonate building block for carbapenem antibiotic synthesis, where the β-type crystal modification (characterized by XRD peaks at 2θ = 4.5°, 8.9°, and 13.3°) is specified to ensure higher purity and reduced ethyl p-nitrobenzyl malonate contamination compared to α-type material [1]. The PNB ester undergoes palladium-catalyzed hydrogenolysis at pH 6.5–8.5 to generate the active carboxylic acid moiety while minimizing product degradation, making this intermediate essential for industrial carbapenem manufacturing processes [2].

Large-Scale Industrial Production Using Optimized Aqueous-Phase Synthesis Routes

This scenario addresses procurement for large-scale manufacturing operations that benefit from the β-type crystal production process, which employs water-soluble magnesium salts and alkali metal or ammonium salts of mono-p-nitrobenzyl malonate in aqueous media, eliminating the need for expensive magnesium ethoxide and hazardous solvents such as tetrahydrofuran and ethyl ether required for α-type synthesis [1]. The CN103483202A method further optimizes this approach, achieving intermediate monoester purity of ≥95% and final product yield of ≥80% under mild reaction conditions suitable for industrial scale-up [2].

Multi-Step Synthesis Requiring Orthogonal Protecting Group Strategy with Chemoselective PNB Deprotection

This scenario applies to complex synthetic sequences where orthogonal deprotection is required. The PNB ester moiety in magnesium mono-p-nitrobenzyl malonate can be selectively cleaved using zinc dust in THF-0.35 M phosphate buffer at pH 6, while diphenylmethyl and benzyloxycarbonyl protecting groups remain intact [1]. This chemoselectivity enables sequential deprotection strategies that reduce overall synthetic step count and improve route efficiency in the synthesis of advanced pharmaceutical intermediates, particularly for carbapenem and penicillin-class antibiotics where multiple protecting groups are employed [2].

Quality-Controlled Procurement Requiring XRD-Based Crystal Form Verification

This scenario is relevant for procurement specifications that require analytical verification of crystal form identity to ensure consistent material quality. The β-type crystal modification can be unambiguously identified by its characteristic X-ray diffraction pattern with strong peaks at 2θ = 4.5°, 8.9°, and 13.3° (±0.5° tolerance, Cu-Kα radiation), distinguishing it from the α-type modification which shows strong peaks at 5.6° and 16.3° and is associated with higher impurity content [1]. Specification of XRD pattern parameters in procurement documentation enables incoming quality control to reject α-type or mixed-phase material that would compromise downstream pharmaceutical manufacturing quality [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Magnesium mono-p-nitrobenzyl malonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.